(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid
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Overview
Description
(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 4-methyl-1H-pyrazol-1-yl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions . This reaction involves the transmetalation of an organoboron compound to a metal catalyst, which can then undergo a coupling reaction with an organic halide .
Biochemical Pathways
Compounds containing a pyrazole core have been reported to show a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Compounds with a pyrazole core are generally known for their good bioavailability .
Result of Action
Similar compounds have been reported to show a broad range of biological activities .
Action Environment
The stability and reactivity of boronic acid derivatives can be influenced by factors such as ph and the presence of certain functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by coupling a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for large-scale production. The use of continuous flow reactors and automated systems further enhances the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This compound can also participate in other types of reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a halogenated aromatic compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid is widely used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its ability to form stable carbon-carbon bonds makes it a valuable tool for constructing biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role in the synthesis of complex organic compounds also makes it valuable for the development of new materials with unique properties .
Comparison with Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness: (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a boronic acid group and a pyrazolyl group enhances its versatility as a reagent in organic synthesis .
Properties
IUPAC Name |
[6-(4-methylpyrazol-1-yl)pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BN3O2/c1-7-5-11-13(6-7)9-4-2-3-8(12-9)10(14)15/h2-6,14-15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLIPWNQQFQWSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2C=C(C=N2)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671282 |
Source
|
Record name | [6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-85-0 |
Source
|
Record name | Boronic acid, B-[6-(4-methyl-1H-pyrazol-1-yl)-2-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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